molecular formula C15H18N2O2 B11859423 N-Butyl-2-(quinolin-8-yloxy)acetamide CAS No. 88349-81-9

N-Butyl-2-(quinolin-8-yloxy)acetamide

Cat. No.: B11859423
CAS No.: 88349-81-9
M. Wt: 258.32 g/mol
InChI Key: CDIPOSAVRSQHJS-UHFFFAOYSA-N
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Description

N-Butyl-2-(quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of 8-hydroxyquinoline with butylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The mixture is stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the original compound with hydrogenated functional groups.

    Substitution: New derivatives with substituted functional groups replacing the butyl group.

Scientific Research Applications

N-Butyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer research, it may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-2-(quinolin-8-yloxy)acetamide
  • N-(2,6-Dimethylphenyl)-2-(quinolin-8-yloxy)acetamide
  • 2-(5-Chloro-quinolin-8-yloxy)-N-quinolin-8-yl-acetamide

Uniqueness

N-Butyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific butyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

CAS No.

88349-81-9

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-butyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C15H18N2O2/c1-2-3-9-16-14(18)11-19-13-8-4-6-12-7-5-10-17-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H,16,18)

InChI Key

CDIPOSAVRSQHJS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)COC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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